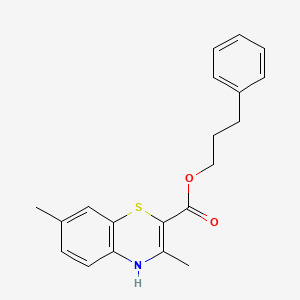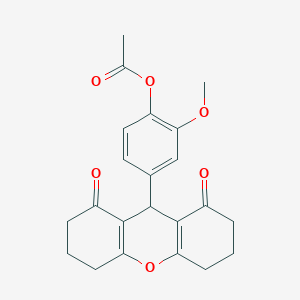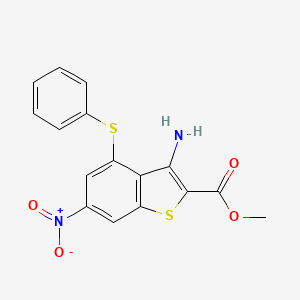![molecular formula C33H31NO3 B11085206 5-[4-(benzyloxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,6,12c-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11085206.png)
5-[4-(benzyloxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,6,12c-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(benzyloxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,6,12c-tetrahydrobenzo[a]phenanthridin-4(1H)-one: is a complex organic compound that belongs to the class of benzo[a]phenanthridinones. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a tetrahydrobenzo[a]phenanthridinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzyloxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,6,12c-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzyloxy group: This step involves the reaction of a suitable benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxy group.
Introduction of the methoxyphenyl group: This step involves the reaction of a methoxy-substituted phenyl halide with a suitable nucleophile to introduce the methoxyphenyl group.
Cyclization to form the tetrahydrobenzo[a]phenanthridinone core: This step involves the cyclization of an intermediate compound under acidic or basic conditions to form the tetrahydrobenzo[a]phenanthridinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-[4-(benzyloxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,6,12c-tetrahydrobenzo[a]phenanthridin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential biological activities, including its interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, research is focused on the potential therapeutic applications of this compound. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or intermediates.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,6,12c-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(benzyloxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,6,12c-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- This compound analogs
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the benzyloxy and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C33H31NO3 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
5-(3-methoxy-4-phenylmethoxyphenyl)-2,2-dimethyl-1,3,6,12c-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C33H31NO3/c1-33(2)18-25-30-24-12-8-7-11-22(24)13-15-26(30)34-32(31(25)27(35)19-33)23-14-16-28(29(17-23)36-3)37-20-21-9-5-4-6-10-21/h4-17,25,34H,18-20H2,1-3H3 |
InChI Key |
SIBPHMAXTGCZEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C(=C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-{3-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B11085132.png)
![8-butoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11085143.png)
![1-[(4-bromophenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11085153.png)
![4-ethyl-6,8-dimethyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11085159.png)
![ethyl 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11085164.png)


![(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B11085183.png)

![4-(4-ethylphenyl)-N-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11085190.png)

![N'-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide](/img/structure/B11085208.png)
![4-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11085215.png)
![N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11085216.png)
